6-Tert-butyl-1-benzofuran-3-carboxylic acid
Description
6-Tert-butyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a tert-butyl substituent at the 6-position and a carboxylic acid group at the 3-position of the benzofuran core. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the carboxylic acid contributes to polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-tert-butyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3,(H,14,15) |
InChI Key |
UHAQLJPWNPPXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A typical synthetic approach to this compound involves:
Step 1: Introduction of the tert-butyl group at the 6-position
This can be achieved via Friedel-Crafts alkylation of a suitably substituted benzofuran or phenol precursor using tert-butyl chloride or tert-butyl alcohol in the presence of Lewis acids such as aluminum chloride.Step 2: Formation of the benzofuran ring
Cyclization of an ortho-hydroxyaryl intermediate with an appropriate side chain (e.g., an aldehyde or acyl chloride) under acidic or basic conditions to form the benzofuran core.Step 3: Introduction of the carboxylic acid group at the 3-position
This can be accomplished by oxidation of a methyl or aldehyde substituent at the 3-position or by direct carboxylation of a 3-lithiated benzofuran intermediate.
Specific Preparation Example from Patent Literature
A detailed process for preparing benzofuran derivatives, including carboxylic acid-substituted benzofurans, is described in patent CN110684000B. Although this patent focuses on 6-carboxylic acid benzofuran derivatives, the methodology is adaptable for tert-butyl-substituted analogs.
Key reaction conditions include:
Use of potassium tert-butoxide as a strong base in tetrahydrofuran (THF) solvent under nitrogen atmosphere at low temperatures (0-5 °C) to facilitate selective deprotonation and coupling reactions.
Addition of petroleum ether to quench the reaction and facilitate isolation of the product by filtration and concentration steps.
Multiple washing and slurrying steps with petroleum ether to purify the compound, followed by concentration to yield the target benzofuran derivative as an oily or solid product.
Reaction summary (adapted):
| Reagents & Conditions | Amounts & Notes |
|---|---|
| Starting material (aryl precursor) | 8.0 kg, 44.41 mol, 1.0 eq |
| Compound V (coupling partner) | 29.05 kg, 66.61 mol, 1.5 eq |
| Potassium tert-butoxide (1 M in THF) | 8.26 kg + 2.70 kg, total 1.65 + 0.54 eq |
| Solvent: Tetrahydrofuran (THF) | 80 L |
| Temperature | 0-5 °C |
| Workup solvent | Petroleum ether, 200-250 L |
This process achieves high yield (up to 96%) with moderate purity before further purification.
Bases, Solvents, and Coupling Agents
The choice of base, solvent, and coupling agents is critical for the successful synthesis of benzofuran carboxylic acids.
Bases: Potassium tert-butoxide is preferred for its strong, non-nucleophilic basicity, facilitating deprotonation without side reactions. Other bases include sodium hydride, lithium diisopropylamide (LDA), and alkali metal carbonates depending on the step.
Solvents: Tetrahydrofuran (THF) is widely used due to its ability to dissolve both organic and inorganic reagents and its stability under strong basic conditions. Other solvents include ethers (diethyl ether), hydrocarbons (petroleum ether), and polar aprotic solvents (dimethylformamide).
Coupling agents: For amide or ester formation steps, agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed.
Analytical Data and Purity Considerations
The purification and analysis of this compound involve:
Thin Layer Chromatography (TLC): To monitor reaction progress and confirm consumption of starting materials.
Precipitation and filtration: Using petroleum ether to isolate the product and remove insoluble impurities.
Concentration under reduced pressure: To obtain the product as an oily liquid or solid.
Powder X-ray Diffraction (PXRD): For crystalline form determination and polymorph characterization.
Yield and Purity: Yields up to 96% with purity around 69% before further purification steps. Additional washing and recrystallization improve purity significantly.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions for this compound Preparation |
|---|---|
| Base | Potassium tert-butoxide (1.65-2.19 eq) |
| Solvent | Tetrahydrofuran (THF), Petroleum ether for workup |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Yield | Up to 96% |
| Purity (Pre-purification) | ~69% |
| Purification Methods | Filtration, washing with petroleum ether, concentration |
| Analytical Techniques | TLC, PXRD, NMR, HPLC |
Summary and Expert Perspective
The preparation of this compound relies on carefully controlled base-mediated coupling reactions in aprotic solvents at low temperatures. Potassium tert-butoxide in THF is a key reagent facilitating high-yield synthesis. Purification involves multiple solvent washes and filtration to remove by-products and insolubles.
The process described in patent CN110684000B exemplifies an efficient, scalable method yielding high-quality benzofuran carboxylic acid derivatives. The choice of solvents, bases, and reaction conditions is critical to minimize side reactions and maximize yield and purity.
This preparation method aligns with best practices in benzofuran chemistry and is adaptable for commercial-scale production, reflecting over a decade of accumulated synthetic expertise in heterocyclic compound preparation.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂)
Biological Activity
Introduction
6-Tert-butyl-1-benzofuran-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)C(=O)OCC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)C=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For example, a related benzofuran class compound was shown to have potent bactericidal activity against Mycobacterium tuberculosis, suggesting that this compound could possess similar properties due to structural similarities .
Antioxidant Activity
Research indicates that benzofuran derivatives can exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity of this compound has not been extensively studied but is hypothesized based on the structure's ability to scavenge free radicals.
Case Studies and Research Findings
-
Study on Antitubercular Activity
- A study investigated various benzofuran derivatives for their antitubercular activity, revealing that compounds with similar structures to this compound showed promising results against drug-resistant strains of M. tuberculosis. The lead compound demonstrated efficacy comparable to first-line treatments like isoniazid, highlighting the potential for developing new antitubercular agents .
- Synthetic Methodologies
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases LogP by ~1.3 compared to the unsubstituted 1-benzofuran-3-carboxylic acid, enhancing membrane permeability but reducing water solubility.
- Functional Group Impact : The lactone in 6-(tert-butyl)isobenzofuran-1(3H)-one lacks the acidic proton of the carboxylic acid, reducing hydrogen-bonding capacity and solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Tert-butyl-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenols with tert-butyl groups and subsequent carboxylation. A common approach is Friedel-Crafts alkylation to introduce the tert-butyl group, followed by oxidative cyclization to form the benzofuran core. Carboxylic acid introduction may involve hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions. Reaction optimization includes temperature control (80–120°C for cyclization) and catalyst selection (e.g., Lewis acids like AlCl₃ for alkylation). Yields vary significantly with steric hindrance from the tert-butyl group; lower temperatures (≤100°C) improve regioselectivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify the tert-butyl group (δ ~1.3 ppm for H, 29–35 ppm for C) and benzofuran aromatic protons (δ 6.5–8.0 ppm). IR spectroscopy confirms the carboxylic acid group (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (0.1% TFA) gradients. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M-H]⁻ for carboxylic acid).
- Crystallinity : X-ray diffraction for solid-state structure, though crystallization may require slow evaporation from DMSO/water mixtures due to hydrophobicity .
Q. How can researchers optimize purification of this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates the product from byproducts like unreacted esters or tert-butyl derivatives. For higher purity, recrystallization in ethanol/water (1:3 v/v) is recommended. Acid-base extraction (using 1M NaOH to dissolve the carboxylic acid, followed by acidification with HCl) removes non-acidic impurities. Monitor pH during extraction to avoid decomposition .
Advanced Research Questions
Q. How do electronic effects of the tert-butyl group influence the reactivity of this compound in catalytic reactions?
- Methodological Answer : The tert-butyl group acts as an electron-donating substituent, stabilizing the benzofuran ring via steric shielding and inductive effects. In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), this stabilization reduces undesired side reactions (e.g., protodeboronation). Computational studies (DFT) show enhanced electron density at the 3-carboxylic acid position, favoring nucleophilic attacks. Experimental validation involves comparing reaction rates with/without tert-butyl substituents using kinetic profiling .
Q. What strategies resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Conditions : Test pH-dependent activity (carboxylic acid deprotonation at pH >5 may alter binding). Include controls with structurally similar analogs (e.g., methyl ester derivatives) to isolate the acid group’s role.
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants, accounting for solubility limitations (DMSO ≤1% v/v).
- Computational Docking : Perform molecular dynamics simulations to assess conformational flexibility of the tert-butyl group in enzyme active sites, which may explain variability in IC₅₀ values .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- Degradation Pathways : Use QSAR models to estimate hydrolysis rates (e.g., EPI Suite) based on ester analogs. The tert-butyl group delays hydrolysis; half-life in water at pH 7 is predicted to exceed 30 days.
- Toxicity Profiling : Apply ToxTree or OECD Toolbox to classify persistence and bioaccumulation potential. Experimental validation via microbial degradation assays (e.g., OECD 301B) is critical due to the compound’s low solubility .
Methodological Notes
- Contradictory Data : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm regiochemistry .
- Advanced Synthesis : For deuterated analogs (e.g., tert-butyl-d₉), use Pd/C catalysis in D₂O to maintain isotopic purity .
- Safety : Avoid prolonged exposure to the carboxylic acid form; neutralization with bicarbonate reduces inhalation risks during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
